molecular formula C11H22ClNO3 B1424620 Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride CAS No. 1219967-54-0

Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride

Cat. No. B1424620
CAS RN: 1219967-54-0
M. Wt: 251.75 g/mol
InChI Key: BZNCZVNAXCPGCV-UHFFFAOYSA-N
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Description

“Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride” is a chemical compound with the formula C11H22ClNO3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride” consists of a piperidine ring attached to a propionate ester group via an ethoxy linker . The compound has a molecular weight of 251.75 .

Scientific Research Applications

Synthesis Applications

Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride has been used in various synthetic applications. For instance, D’hooghe et al. (2009) demonstrated its use in conjugate addition reactions to produce novel compounds such as 2-(methoxycarbonyl)indolizidine, which was further converted into 2-(hydroxymethyl)indolizidine (D’hooghe et al., 2009).

Analytical Chemistry

In analytical chemistry, Shi Li-qi (2015) developed a size-exclusion chromatography method for the rapid determination of methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate, showcasing its role in analytical methodologies (Shi Li-qi, 2015).

Chemical Analysis and Stability Studies

Stability and analysis of related compounds have been a focus, as demonstrated by Muszalska et al. (2005), who applied reversed-phase high-performance liquid chromatography for the determination of similar compounds (Muszalska et al., 2005).

Synthesis of Related Compounds

Mazzei et al. (1990) synthesized 2-(diethylamino)-7-ethoxychromone and related compounds, which involved reactions with methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride, showing its utility in synthesizing diverse chemical entities (Mazzei et al., 1990).

Cognitive Performance Enhancement

In the field of neuropharmacology, Fontana et al. (1997) studied the effects of novel 5-HT4 receptor ligands on rat spatial navigation, indicating the potential role of similar compounds in cognitive performance enhancement (Fontana et al., 1997).

Anticonvulsant and Antinociceptive Activity

Research by Kamiński et al. (2016) on hybrid molecules derived from similar compounds revealed anticonvulsant and antinociceptive activities, highlighting the compound's relevance in pharmacological research (Kamiński et al., 2016).

Catalytic Applications

Clegg et al. (1999) described the use of similar compounds in catalysis, specifically for the production of methyl propanoate via methoxycarbonylation of ethene (Clegg et al., 1999).

Agricultural Applications

Shimabukuro et al. (1978) explored the physiological effects of methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate on various plants, providing insight into its use in agriculture (Shimabukuro et al., 1978).

Synthesis of Iso-Dolaproine

Lavergne et al. (2001) reported the synthesis of iso-dolaproine, involving dynamic kinetic resolution of ethyl (4S)-3-(2'-pyrrolidinyl)-3-oxo-2-methyl propanoate hydrochloride, showing the compound's role in complex organic syntheses (Lavergne et al., 2001).

Polymorphism in Pharmaceutical Compounds

Schmidt (2005) characterized the polymorphic forms of falicaine hydrochloride, a related compound, using various spectroscopic and diffractometric techniques, indicating its significance in pharmaceutical research (Schmidt, 2005).

properties

IUPAC Name

methyl 3-(2-piperidin-2-ylethoxy)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3.ClH/c1-14-11(13)6-9-15-8-5-10-4-2-3-7-12-10;/h10,12H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNCZVNAXCPGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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